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Introduction

70,11B3-dimethyl-19-nortestosterone, also known as Dimethandrolone (DMA), is a potent
synthetic anabolic-androgenic steroid (AAS) that has been the subject of significant research
and development for potential therapeutic applications, primarily in the field of male hormonal
contraception and androgen replacement therapy.[1][2][3] This technical guide provides a
comprehensive overview of the discovery, development, and key characteristics of DMA, with a
focus on its pharmacological profile, synthesis, and mechanism of action.

Discovery and Rationale for Development

The quest for novel androgens with improved therapeutic profiles over native testosterone has
been a long-standing endeavor in medicinal chemistry.[4][5] The primary goals have been to
develop compounds with enhanced anabolic activity, reduced androgenic side effects, and
improved pharmacokinetic properties, such as oral bioavailability.[1][6] The development of
70,113-dimethyl-19-nortestosterone emerged from structure-activity relationship (SAR) studies
of 19-nortestosterone (nandrolone) derivatives.[7][8] The introduction of methyl groups at the
7a and 113 positions was found to significantly enhance the compound's potency and alter its
metabolic fate.[5][7]
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A key driver for the development of DMA has been the need for a male contraceptive agent. An
ideal male hormonal contraceptive would reversibly suppress spermatogenesis without causing
significant side effects. DMA's potent gonadotropin-suppressing activity, coupled with its
favorable metabolic profile, makes it a promising candidate.[9][10] Furthermore, its potential as
an androgen replacement therapy is being explored due to its prostate-sparing properties and
lack of conversion to estrogenic metabolites.[1][9]

Chemical Synthesis

The synthesis of 7a,113-dimethyl-19-nortestosterone is achieved through a multi-step process.
A key step in its synthesis involves a 1,6-methyl addition to a steroid precursor.[5][7]

Experimental Protocol: Synthesis

While a detailed, publicly available step-by-step protocol for the industrial-scale synthesis of
DMA is proprietary, the general synthetic strategy as described in the scientific literature is as
follows:

Starting Material: The synthesis typically begins with a readily available steroid nucleus.

e Introduction of the 113-methyl group: This is often achieved through a Grignard reaction or
other organometallic addition to an 11-keto intermediate.

o Formation of a 4,6-diene system: The steroid backbone is modified to introduce a conjugated
diene system in the A and B rings.

¢ 1,6-Conjugate Addition: The crucial step involves the 1,6-conjugate addition of a methyl
group to the 17B-acetoxy-11p3-methylestra-4,6-dien-3-one intermediate. This stereospecific
addition introduces the 7a-methyl group.[5][7]

» Deprotection and Final Modification: The final steps involve the removal of any protecting
groups and potential esterification of the 17p3-hydroxyl group to create prodrugs with
improved oral bioavailability, such as Dimethandrolone Undecanoate (DMAU).[9]

Pharmacological Profile
Mechanism of Action
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70,11B3-dimethyl-19-nortestosterone exerts its biological effects primarily through its interaction
with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][3][4] Upon
binding to DMA, the AR undergoes a conformational change, dissociates from heat shock
proteins, dimerizes, and translocates to the nucleus.[1][4][7] In the nucleus, the DMA-AR
complex binds to specific DNA sequences known as androgen response elements (ARES) in
the promoter regions of target genes, thereby modulating their transcription.[1][7] This leads to
the various androgenic and anabolic effects observed with DMA administration.

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of 7a,113-dimethyl-19-nortestosterone (DMA).

Pharmacodynamics

The anabolic and androgenic properties of DMA have been extensively evaluated in preclinical
models, most notably using the Hershberger assay in rats.[11][12] This assay assesses the
anabolic activity by measuring the weight of the levator ani muscle and the androgenic activity
by measuring the weight of the ventral prostate and seminal vesicles.[11][12]
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. Androgenic .

Anabolic Potency Anabolic/Androgen
Compound . Potency (Ventral . .

(Levator Ani) ic Ratio

Prostate)

Testosterone Baseline Baseline ~1
70,11p-dimethyl-19- o ) )

Significantly Higher Higher than Favorable vs.
nortestosterone

than Testosterone Testosterone Testosterone
(DMA)
5a-Dihydro-DMA (50- ~30-40% as potent as
DHDMA) DMA

Table 1: Relative anabolic and androgenic potency of DMA and its 5a-reduced metabolite
compared to testosterone. Data derived from preclinical studies in rats.[11]

A key feature of 7a,11[3-dimethyl-19-nortestosterone is its unique metabolic profile. It is
resistant to 5a-reduction, the process that converts testosterone to the more potent androgen,
dihydrotestosterone (DHT).[1][11] The 5a-reduced metabolite of DMA, 5a-dihydroDMA, is
significantly less potent than the parent compound.[11] This property is thought to contribute to
its prostate-sparing effects. Furthermore, DMA is not a substrate for the aromatase enzyme,
meaning it is not converted to estrogenic metabolites.[13] This avoids estrogen-related side
effects such as gynecomastia.

Pharmacokinetics

Due to poor oral bioavailability of the parent compound, DMA is typically administered as a
long-chain ester prodrug, such as Dimethandrolone Undecanoate (DMAU).[2][9][14] The
undecanoate ester enhances lymphatic absorption and prolongs the half-life of the active
compound.[9] Clinical studies in healthy men have evaluated the pharmacokinetics of oral
DMAU.[9][14][15]
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Prodrug Formulation Administration Key Findings

Dimethandrolone ) ] Low bioavailability of
Powder in capsule Oral (fasting)

Undecanoate (DMAU) DMA.[14]

Markedly improved

Dimethandrolone ] Oral (with high-fat absorption and
Powder in capsule ) o

Undecanoate (DMAU) meal) bioavailability of DMA.

[14]

Improved
Dimethandrolone Castor oil/benzyl oral bioavailability

ra

Undecanoate (DMAU)  benzoate in capsule compared to powder

formulation.[9]

Table 2: Summary of pharmacokinetic findings for Dimethandrolone Undecanoate (DMAU) from
clinical trials.

Clinical Development

Clinical trials have primarily focused on the prodrug Dimethandrolone Undecanoate (DMAU) as
a potential male hormonal contraceptive.[8][9][15] These studies have assessed the safety,
tolerability, pharmacokinetics, and pharmacodynamics of DMAU in healthy men.[8][9][15]

A Phase 1 clinical trial (NCT01382069) investigated single and multiple ascending doses of
DMAU.[8] The study demonstrated that daily oral administration of DMAU for 28 days was well-
tolerated and resulted in marked suppression of serum testosterone, luteinizing hormone (LH),
and follicle-stimulating hormone (FSH) to levels consistent with effective contraception.[9][15]

Experimental Methodologies
Hershberger Assay

The Hershberger assay is a standardized in vivo bioassay used to identify substances with
androgenic or anti-androgenic activity.[12][16][17]
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Figure 2: General experimental workflow for the Hershberger bioassay.
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Protocol Outline:

Animal Model: Immature, castrated male rats are used.[17] Castration removes the
endogenous source of androgens.

Treatment: The test compound (e.g., DMA) is administered daily for a specified period
(typically 7-10 days) via oral gavage or subcutaneous injection.[11][17]

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and
specific androgen-dependent tissues are carefully dissected and weighed. These tissues
include the ventral prostate, seminal vesicles, and the levator ani muscle.[12][17]

Data Analysis: The weights of the tissues from the treated groups are compared to those of a
vehicle-treated control group to determine the anabolic and androgenic activity of the
compound.[12]

In Vitro Androgen Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the androgen receptor.

Protocol Outline:

Receptor Source: A source of androgen receptors is required, which can be purified
recombinant AR or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).

Radioligand: A radiolabeled androgen with high affinity for the AR (e.g., [H]-R1881) is used.

Competition: A constant concentration of the radioligand is incubated with the AR preparation
in the presence of increasing concentrations of the unlabeled test compound (e.g., DMA).

Separation: Bound and free radioligand are separated (e.qg., by filtration).
Quantification: The amount of bound radioactivity is measured.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. This value is used to calculate the relative
binding affinity (RBA) compared to a reference androgen.
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Conclusion

7a,113-dimethyl-19-nortestosterone represents a significant advancement in the field of
synthetic androgens. Its potent anabolic and androgenic activity, combined with a favorable
metabolic profile characterized by resistance to 5a-reduction and aromatization, makes it a
promising candidate for male hormonal contraception and androgen replacement therapy. The
development of orally active prodrugs like DMAU has paved the way for clinical evaluation, with
initial studies demonstrating its potential to safely and effectively suppress spermatogenesis.
Further long-term clinical trials are necessary to fully establish its efficacy and safety profile for
these indications. The unique properties of DMA continue to make it a valuable tool for
researchers and a compound of high interest for drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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